molecular formula C15H19N3O3 B5428202 N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No. B5428202
M. Wt: 289.33 g/mol
InChI Key: UZFNIHMJAHFPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that has shown promising results in the treatment of various diseases, including cancer and neurological disorders. In

Mechanism of Action

The mechanism of action of N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves the inhibition of various signaling pathways that are involved in the development and progression of cancer and neurological disorders. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for certain signaling pathways, which makes it a promising candidate for targeted therapy. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide. One direction is to further explore its potential therapeutic applications in other types of cancer and neurological disorders. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-hydroxybutylamine with 5-(chloromethyl)-1H-pyrazole-3-carboxylic acid, followed by the reaction of the resulting product with phenol. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of cancer, specifically breast cancer and lung cancer. It has also been studied for its potential neuroprotective effects in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-hydroxybutyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-9-5-4-8-16-15(20)14-10-12(17-18-14)11-21-13-6-2-1-3-7-13/h1-3,6-7,10,19H,4-5,8-9,11H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFNIHMJAHFPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=NN2)C(=O)NCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.